5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5BrO3S |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
JAEIIZRXQKSGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxy-Protected Intermediate Route (Patent EP1528060A1)
This industrially viable method involves:
Step 1: Protection and Propargylation
Starting from 4-mercaptophenol, a propargyl group is introduced, and the hydroxy group is protected using groups such as alkyl, acyl, or tetrahydropyranyl to avoid side reactions.Step 2: Oxidation
The protected intermediate is oxidized to form a sulfoxide or sulfone derivative.Step 3: Thermal Rearrangement
Heating induces a rearrangement to form the benzo[b]thiophene core with the hydroxy-protected group in place.Step 4: Stepwise Oxidation and Deprotection
The hydroxymethyl group is oxidized to the carboxylic acid, and the hydroxy protecting group is removed to yield 5-hydroxybenzo[b]thiophene-3-carboxylic acid.Step 5: Bromination
The hydroxybenzo[b]thiophene-3-carboxylic acid is selectively brominated at position 5 to give 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
This process is efficient, safe, and suitable for industrial scale due to its stepwise control and use of protecting groups to avoid side reactions.
Bromination of 5-Acetoxybenzo[b]thiophene Derivatives
- 5-Acetoxybenzo[b]thiophene is brominated to give 3-bromo-5-acetoxybenzo[b]thiophene.
- The acetoxy group is then replaced by a hydroxy-protecting group such as benzyl.
- Metallation (e.g., with magnesium) followed by carbonation introduces the carboxylic acid at position 2.
- Final deprotection yields the hydroxy group.
This method is classical but involves multiple protection and deprotection steps, making it less efficient for industrial use.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of hydroxy group | Alkyl, acyl, tetrahydropyranyl protecting groups | >90 | Protects hydroxy to avoid side reactions |
| Oxidation of intermediate | TEMPO, sodium hypochlorite, or other mild oxidants | 75-85 | Selective oxidation to carboxylic acid |
| Thermal rearrangement | Heating in solvent (e.g., dimethyl sulfoxide-water) | 70-80 | Forms benzo[b]thiophene core |
| Bromination | Bromine or N-bromosuccinimide (NBS) | 60-80 | Selective bromination at position 5 |
| Deprotection | Acidic or basic hydrolysis | 80-90 | Removes protecting groups cleanly |
| Final purification | Recrystallization, column chromatography | 75-85 | Yields pure product |
Research Findings and Industrial Applicability
- The patent EP1528060A1 emphasizes the development of a process that is safe, efficient, and industrially applicable , overcoming the limitations of older methods that were complex and low yielding.
- Use of hydroxy-protecting groups is critical for controlling regioselectivity and preventing side reactions during oxidation and bromination.
- Oxidation steps using TEMPO or sodium hypochlorite are mild and selective, enabling high yields of carboxylic acid functionality without degrading the sensitive benzo[b]thiophene core.
- The thermal rearrangement step is a key innovation that allows formation of the benzo[b]thiophene ring system under controlled conditions.
- Bromination using N-bromosuccinimide (NBS) or bromine is performed under conditions that avoid over-bromination or decomposition.
- The overall synthetic route can be scaled to multi-kilogram quantities with reproducible yields and purity.
Summary Table of Preparation Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydroxy-Protected Intermediate | 4-Mercaptophenol | Protection → Oxidation → Rearrangement → Oxidation → Bromination | Industrially scalable, safe | Multiple steps, requires protecting groups |
| Friedel-Crafts Acetylation | 5-Hydroxybenzo[b]thiophene | Protection → Friedel-Crafts → Oxidation → Deprotection → Bromination | Well-studied, good regioselectivity | Requires harsh conditions, protection steps |
| Bromination of Acetoxy Derivatives | 5-Acetoxybenzo[b]thiophene | Bromination → Protection → Metallation → Carboxylation → Deprotection | Classical method | Lengthy, low overall efficiency |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
5-Bromobenzo[b]thiophene-2-carboxylic Acid
- Structure : Lacks the hydroxyl group at position 3.
- Properties : Molecular formula C₉H₅BrO₂S (MW: 256.09 g/mol); higher lipophilicity (clogP ~2.5) compared to the hydroxylated derivative.
- Activity : Used in kinase inhibition studies (e.g., DYRK1A inhibitors) .
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
- Structure : Chlorine at position 7 instead of bromine at position 4.
- Properties : Molecular formula C₉H₅ClO₃S (MW: 228.65 g/mol); similar hydrophilicity due to the hydroxyl group.
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid
- Structure : Bromine at position 6 and a methyl group at position 4.
- Properties : Increased steric bulk compared to the target compound; molecular formula C₁₀H₇BrO₂S (MW: 271.13 g/mol).
- Activity : Methyl groups may enhance metabolic stability but reduce solubility .
Table 1: Structural and Physicochemical Comparison
*clogP values estimated using Hansch method analogs .
Functional Group Variations
Methyl 3-Amino-5-bromothiophene-2-carboxylate
- Structure: Amino group at position 3 and ester moiety instead of carboxylic acid.
- Properties: Molecular formula C₇H₆BrNO₂S (MW: 248.10 g/mol); reduced acidity and increased lipophilicity (clogP ~2.2).
- Activity: Intermediate in synthesis of bioactive molecules; amino group may facilitate hydrogen bonding .
Ethyl 2-[(5-Bromo-2-furyl)carbonylamino]-4,5,6-trihydrocyclopenta[b]thiophene-3-carboxylate
- Structure : Cyclopentane-fused thiophene with bromofuran amide and ester groups.
- Activity: Not well-documented but structurally related to anti-inflammatory agents .
Table 2: Functional Group Impact on Activity
| Compound Type | Functional Modifications | Impact on Properties/Activity |
|---|---|---|
| Carboxylic Acid Derivatives | Free COOH group at position 2 | Enhances hydrophilicity and protein binding |
| Ester Derivatives | COOCH₃ or COOCH₂CH₃ | Increased cell permeability but reduced stability |
| Hydroxyl-Substituted | OH group at position 3 | Potential for hydrogen bonding and metabolism |
Biological Activity
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom, a hydroxyl group, and a carboxylic acid functional group attached to a benzo[b]thiophene core. The presence of these functional groups enhances its reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHBrOS |
| Molecular Weight | Approximately 271.13 g/mol |
| Structure | Benzo[b]thiophene derivative |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). The following table summarizes findings from key studies:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Study A (2022) | A549 | 15 | Induction of apoptosis via caspase activation |
| Study B (2023) | MCF-7 | 20 | Inhibition of cell proliferation through cell cycle arrest |
| Study C (2024) | HeLa | 10 | Modulation of signaling pathways (e.g., MAPK) |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Receptor Binding : Its functional groups can enhance binding affinity to various cellular receptors, modulating their activity.
- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, resulting in apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted in 2023 evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
- Anticancer Properties : In a comparative study against standard chemotherapeutics like cisplatin, this compound showed comparable efficacy with lower cytotoxicity towards non-cancerous cells, highlighting its potential as a safer alternative in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
